2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro groups and a pyrazole ring, which is further functionalized with a dioxidotetrahydrothiophenyl group. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the dichloro substituents. The pyrazole ring is then synthesized and attached to the benzamide core. Finally, the dioxidotetrahydrothiophenyl group is introduced under specific reaction conditions, such as controlled temperature and pH, to ensure the stability of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would be scaled up from laboratory conditions, with careful monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dichloro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide stands out due to the presence of the pyrazole ring and the phenyl group
Properties
Molecular Formula |
C20H17Cl2N3O3S |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H17Cl2N3O3S/c21-14-6-7-16(17(22)10-14)20(26)23-19-11-18(13-4-2-1-3-5-13)24-25(19)15-8-9-29(27,28)12-15/h1-7,10-11,15H,8-9,12H2,(H,23,26) |
InChI Key |
LSUNKBKZCXLXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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